7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 941965-69-1
VCID: VC4538043
InChI: InChI=1S/C22H28ClN5O4/c1-26-19-18(20(30)27(2)22(26)31)28(21(25-19)24-15-6-4-3-5-7-15)12-16(29)13-32-17-10-8-14(23)9-11-17/h8-11,15-16,29H,3-7,12-13H2,1-2H3,(H,24,25)
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(COC4=CC=C(C=C4)Cl)O
Molecular Formula: C22H28ClN5O4
Molecular Weight: 461.95

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 941965-69-1

Cat. No.: VC4538043

Molecular Formula: C22H28ClN5O4

Molecular Weight: 461.95

* For research use only. Not for human or veterinary use.

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione - 941965-69-1

Specification

CAS No. 941965-69-1
Molecular Formula C22H28ClN5O4
Molecular Weight 461.95
IUPAC Name 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C22H28ClN5O4/c1-26-19-18(20(30)27(2)22(26)31)28(21(25-19)24-15-6-4-3-5-7-15)12-16(29)13-32-17-10-8-14(23)9-11-17/h8-11,15-16,29H,3-7,12-13H2,1-2H3,(H,24,25)
Standard InChI Key FXDDKMFOOMTFPX-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC(COC4=CC=C(C=C4)Cl)O

Introduction

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(cyclohexylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic molecule with potential applications in medicinal chemistry. It is characterized by its complex molecular structure and specific functional groups that may contribute to its biological activity. This article explores the chemical properties, synthesis, and potential applications of this compound.

Synthesis and Characterization

While specific synthetic pathways for this compound are not detailed in the sources, it can be inferred that the synthesis involves:

  • Functionalization of a purine derivative to introduce the dimethyl and amino groups.

  • Coupling reactions to attach the chlorophenoxy-hydroxypropyl group.

Characterization techniques likely include:

  • Nuclear Magnetic Resonance (NMR): To confirm the structure and functional groups.

  • Mass Spectrometry (MS): For molecular weight verification.

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.

These methods are standard for confirming the identity of complex organic molecules .

Potential Applications

Although specific biological studies on this compound are not provided in the sources, its structural features suggest potential pharmacological applications:

  • Cardiovascular Research: The purine scaffold is common in adenosine receptor modulators, which are important in cardiovascular therapeutics.

  • Anti-inflammatory Agents: The presence of a chlorophenoxy group may contribute to anti-inflammatory properties.

  • Neuroprotective Effects: Cyclohexylamino substitutions are often explored for neuroactive compounds.

Further research is needed to evaluate its efficacy and safety in these areas.

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